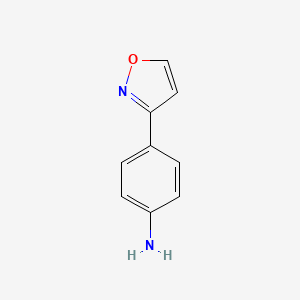

4-(isoxazol-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2-oxazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSATYYVVBPNRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630778 | |

| Record name | 4-(1,2-Oxazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765912-47-8 | |

| Record name | 4-(1,2-Oxazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Isoxazol 3 Yl Aniline Scaffolds

Aromatic and Heteroaromatic Reactivity of the Isoxazole (B147169) and Aniline (B41778) Rings

The reactivity of 4-(isoxazol-3-yl)aniline is a composite of the individual reactivities of the aniline and isoxazole rings, influenced by the electronic interplay between them.

Aniline Ring Reactivity:

The aniline moiety is characterized by the electron-donating amino (-NH₂) group, which significantly activates the benzene (B151609) ring towards electrophilic aromatic substitution. allen.inwikipedia.org This activation is a result of the delocalization of the nitrogen lone pair into the π-system of the ring, increasing the electron density, particularly at the ortho and para positions. wikipedia.orgbyjus.com Consequently, electrophilic attack is strongly directed to these positions.

Common electrophilic substitution reactions for aniline and its derivatives include:

Halogenation: Aniline reacts readily with bromine water to produce 2,4,6-tribromoaniline. allen.inwikipedia.org To achieve mono-substitution, protection of the amino group, for instance by acetylation to form acetanilide, is often necessary to moderate its activating effect. allen.inlibretexts.org

Nitration: Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-isomer. allen.inbyjus.com This is because the highly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group. byjus.comchemistrysteps.com

Sulfonation: Reaction with concentrated sulfuric acid yields sulfanilic acid (p-aminobenzenesulfonic acid). allen.inwikipedia.org

Diazotization: The primary aromatic amine functionality of aniline allows for its conversion into a diazonium salt upon reaction with nitrous acid. wikipedia.org These salts are versatile intermediates that can be transformed into a wide range of functional groups through Sandmeyer and related reactions. wikipedia.org

However, the high reactivity of the aniline ring also presents challenges. For instance, Friedel-Crafts reactions are generally unsuccessful with aniline because the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. allen.inbyjus.com

Isoxazole Ring Reactivity:

The isoxazole ring is a five-membered heteroaromatic system containing both an oxygen and a nitrogen atom in a 1,2-relationship. chemicalbook.com It is considered an electron-rich azole. wikipedia.org The reactivity of the isoxazole ring is shaped by the opposing electronic effects of the electronegative nitrogen atom (electron-withdrawing) and the electron-donating oxygen atom. chemicalbook.com This balance results in the isoxazole ring being more susceptible to electrophilic substitution than pyridine. chemicalbook.comclockss.org

Key aspects of isoxazole reactivity include:

Aromaticity and Stability: The isoxazole ring possesses aromatic character, though it is less aromatic than other five-membered heterocycles. chemicalbook.com It is relatively stable to oxidizing agents, acids, and bases. clockss.org However, a key feature is the weak N-O bond, which can be cleaved under certain conditions, particularly reduction or treatment with a base, making isoxazoles useful synthetic intermediates. researchgate.netresearchgate.netrsc.org

Electrophilic Substitution: Electrophilic substitution reactions such as nitration and halogenation can occur on the isoxazole ring. clockss.org

Ring Opening: The susceptibility of the N-O bond to cleavage allows isoxazoles to serve as precursors to various difunctionalized compounds like 1,3-dicarbonyls, enaminoketones, and β-hydroxy nitriles. researchgate.net

Cycloaddition Reactions: The most common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. researchgate.netnih.gov

In the context of this compound, the isoxazole ring generally acts as an electron-withdrawing group, which can influence the reactivity of the attached aniline ring.

Directed Functionalization and Transformations

The presence of both the aniline and isoxazole moieties in this compound allows for a variety of directed functionalization strategies, enabling the synthesis of more complex derivatives.

Functionalization of the Aniline Ring:

The amino group of the aniline ring can direct functionalization to the ortho positions. For instance, palladium-catalyzed C-H activation has been employed for the ortho-C-H acetoxylation of anilines using a directing group. rsc.org While direct functionalization of anilines can be challenging due to their tendency to undergo oxidation, strategies have been developed to overcome this. rsc.org For example, the use of a pyrimidine (B1678525) directing group has been shown to facilitate the ortho-C-H acetoxylation of anilines. rsc.org

The amino group can also be transformed to expand the synthetic utility of the molecule. Diazotization of the aniline to form a diazonium salt opens up a plethora of subsequent reactions. wikipedia.org For example, aryldiazonium salts can be generated and subsequently coupled with other molecules to form more complex structures. nih.gov

Functionalization of the Isoxazole Ring:

The isoxazole ring can also be directly functionalized. Methodologies for the direct C-H functionalization of isoxazoles have been developed, often employing transition metal catalysis to avoid harsh conditions that could lead to ring cleavage. researchgate.net These methods provide access to novel isoxazole derivatives that are not easily synthesized through other routes. researchgate.net For instance, the generation of a 4-isoxazolyl anion species allows for subsequent electrophilic trapping to introduce substituents at the 4-position of the isoxazole ring. researchgate.net

Furthermore, the isoxazole ring itself can act as a directing group. For example, the isoxazolinyl group has been utilized as a directing group for proximal C-H acetoxylation. rsc.org In a specific case, 2-(5-phenylisoxazol-3-yl)aniline has been used as a directing group in copper-catalyzed reactions for the formation of urea (B33335) derivatives. acs.org

Cross-Coupling Reactions:

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of both the aniline and isoxazole rings, provided they are appropriately substituted with a halide or other suitable coupling partner. For example, a library of isoxazole-containing compounds was synthesized using the Suzuki-Miyaura cross-coupling to introduce various substituents at the 5-position of the isoxazole ring. nih.gov

Interactive Data Table: Examples of Directed Functionalization

| Reaction Type | Ring Functionalized | Reagents/Conditions | Product Type | Reference |

| Ortho-C-H Acetoxylation | Aniline | Pd(OAc)₂, Pyrimidine directing group | Ortho-acetoxylated aniline | rsc.org |

| Diazotization/Coupling | Aniline | NaNO₂, acid; then coupling partner | Azo compounds, etc. | wikipedia.orgnih.gov |

| C-H Direct Arylation | Isoxazole | Rh(III) catalyst, carboxylate direction | Arylated isoxazoles | researchgate.net |

| Suzuki-Miyaura Coupling | Isoxazole | Pd(PPh₃)₄, boronic acid | 5-substituted isoxazoles | nih.gov |

| Directed Amination | Amide derived from aniline | Copper catalyst, O₂ | Urea derivatives | acs.org |

Reaction Pathway Elucidation

Understanding the reaction mechanisms involved in the transformations of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes.

Mechanisms of Isoxazole Synthesis:

The most widely studied synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govrsc.org Two primary mechanisms have been proposed for this reaction: a concerted pericyclic cycloaddition and a stepwise mechanism proceeding through a diradical intermediate. nih.govrsc.org The generation of the nitrile oxide in situ from precursors like aldoximes is a common strategy. nih.gov For example, the oxidation of an aldoxime can generate a nitrile oxide, which then undergoes the cycloaddition. rsc.org

Mechanisms of Aniline Functionalization:

The mechanisms of electrophilic aromatic substitution on the aniline ring are well-established. The electron-donating amino group directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation (the sigma complex). byjus.com In the case of nitration under strongly acidic conditions, the formation of the meta product is explained by the protonation of the amino group to the anilinium ion, which is meta-directing. chemistrysteps.com

Mechanisms of Directed Functionalization:

Transition metal-catalyzed C-H functionalization reactions often proceed through a catalytic cycle involving the formation of a metallacycle intermediate. For instance, in palladium-catalyzed C-H acetoxylation directed by a coordinating group, the catalyst first coordinates to the directing group, followed by C-H activation to form a palladacycle. rsc.org Reductive elimination then furnishes the product and regenerates the active catalyst.

In the copper-mediated dual reactivity of amides derived from 2-(5-phenylisoxazol-3-yl)aniline, detailed mechanistic studies including DFT calculations have been performed to understand the pathway to urea derivatives. acs.org These studies help to rationalize the observed chemo- and regioselectivity.

Mechanisms of Ring Transformations:

The cleavage of the isoxazole N-O bond often proceeds via reduction. For example, the reduction of an isoxazole can lead to an enamine intermediate, which can then undergo further transformations. acs.org Mechanistic studies have been conducted to shed light on these transformations, such as the conversion of isoxazoles into aminopyrroles, where the isomerization of an intermediate enamine is a key step. acs.org

This compound: A Versatile Scaffold in Contemporary Drug Discovery

The chemical compound this compound serves as a foundational structure in medicinal chemistry, demonstrating significant versatility in the development of novel therapeutic agents. Its unique combination of an aniline ring and an isoxazole moiety provides a framework that can be strategically modified to interact with a diverse array of biological targets. This article explores the applications of the this compound core in chemical biology and drug discovery, focusing on its role as a privileged scaffold, the structure-activity relationships of its derivatives, and its targeted interactions with various enzymes and receptors.

Computational and Theoretical Approaches in 4 Isoxazol 3 Yl Aniline Research

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules like 4-(isoxazol-3-yl)aniline at the electronic level. DFT calculations have been effectively used to determine the optimized molecular structure, vibrational frequencies, and various electronic parameters for derivatives of this compound. researchgate.net These theoretical investigations provide a detailed understanding of the molecule's geometry and the energetic landscape of its various conformations.

For instance, studies on related benzenesulfonamide (B165840) derivatives incorporating the 4-(isoxazol-3-yl)phenyl moiety have utilized DFT methods, such as B3LYP/6-31G(d), to examine the optimized molecular geometry and harmonic vibrational frequencies. researchgate.net Such calculations are crucial for confirming the structures of newly synthesized compounds and for interpreting experimental data from spectroscopic analyses like FTIR. researchgate.net The principles of these studies are broadly applicable to understanding the parent compound, this compound, by modeling its structural and electronic characteristics.

A critical aspect of quantum chemical studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.infosciencepublishinggroup.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netthaiscience.info A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. researchgate.net

In studies of this compound derivatives, DFT calculations are used to determine these energy levels. researchgate.net This analysis helps in understanding the molecule's reactivity, charge transfer properties, and its potential interaction sites for electrophilic or nucleophilic attack. thaiscience.info

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance in Chemical Research |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; regions of high HOMO density are prone to electrophilic attack. thaiscience.info |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; regions of high LUMO density are susceptible to nucleophilic attack. thaiscience.info |

| Energy Gap (Eg) | The energy difference between HOMO and LUMO (ELUMO - EHOMO) | A crucial indicator of molecular stability and reactivity. A smaller gap implies higher reactivity. researchgate.netthaiscience.info |

Quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify intermediates and, crucially, the transition states that connect them. The analysis of transition state energies allows for the determination of activation barriers, providing a theoretical basis for understanding reaction rates and feasibility.

The synthesis of the isoxazole (B147169) ring in this compound often involves multi-step processes, such as 1,3-dipolar cycloadditions or the cyclization of intermediates. mdpi.com For example, the synthesis of related 2-(isoxazol-3-yl) derivatives involves the coupling of cyanomethyl ketones with aryldiazonium salts. nih.gov DFT calculations can model these complex reaction pathways, helping to rationalize product regioselectivity and optimize reaction conditions by providing a detailed energetic profile of the entire transformation.

Molecular Modeling and Docking Studies

Molecular modeling, and specifically molecular docking, is a computational technique used extensively to predict how a small molecule (ligand), such as a this compound derivative, binds to a macromolecular target, typically a protein or enzyme. japtronline.com This approach is central to modern drug discovery, allowing for the rapid screening of virtual compound libraries and providing insights into the structural basis of a ligand's biological activity. japtronline.comnih.gov

Docking simulations place a ligand into the binding site of a target protein and evaluate the most likely binding conformation based on a scoring function, which estimates the binding affinity. japtronline.com These studies are critical for identifying key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex.

For example, a derivative, 4-chloro-N-(4-(isoxazol-3-yl)phenyl) benzenesulfonamide, was evaluated through docking studies for its potential interaction with the KSHV thymidylate synthase complex, a target in cancer therapy. researchgate.net Similarly, other isoxazole-containing compounds have been docked into the active sites of various enzymes, including Epidermal Growth Factor Receptor (EGFR) and Exchange Proteins Directly Activated by cAMP (EPAC), to predict their binding modes and rationalize their inhibitory activity. nih.govnih.govnih.gov These analyses reveal the specific amino acid residues involved in binding and the preferred orientation of the ligand, which are crucial for its biological function.

The information gleaned from molecular docking is a cornerstone of Structure-Based Drug Design (SBDD). By understanding how a ligand like this compound fits into its target's binding pocket, chemists can rationally design new analogues with improved potency and selectivity. acs.orgnih.gov

Structure-activity relationship (SAR) studies on isoxazole-based EPAC antagonists have demonstrated the power of this approach. nih.govnih.gov Docking results highlighted which parts of the molecule were essential for binding and which could be modified to enhance activity, leading to the synthesis of compounds with low micromolar inhibitory activity. nih.gov This iterative cycle of design, synthesis, and testing, guided by computational modeling, accelerates the development of novel therapeutic agents. nih.gov

Table 2: Example of Molecular Docking Study Summary for an Isoxazole Derivative

| Ligand | Target Protein | Docking Score (Example) | Key Interacting Residues (Example) | Reference |

| Isoxazole-based antagonist | Exchange Protein Activated by cAMP (EPAC) | -8.5 kcal/mol | Gln436, Val405, Arg443 | nih.gov |

| 4-chloro-N-(4-(isoxazol-3-yl)phenyl) benzenesulfonamide | KSHV thymidylate synthase | Not specified | Not specified | researchgate.net |

| Isoxazole-Schiff base conjugate | Epidermal Growth Factor Receptor (EGFR) | PLP Fitness: 79.65 | Met793, Lys745, Thr790 | nih.gov |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic-level movements of the ligand-protein complex over time, providing valuable information about its stability, flexibility, and the thermodynamics of binding. acs.orgmdpi.comnih.gov

MD simulations have been used to validate the stability of complexes formed between isoxazole-containing ligands and their target proteins. mdpi.com For instance, 100-nanosecond MD simulations of a triazole-isoxazole hybrid bound to a bacterial enzyme target confirmed the thermodynamic stability of the docked complex. mdpi.com This type of analysis is crucial as it ensures that the interactions predicted by static docking are maintained in a more realistic, dynamic environment, thereby strengthening the case for a compound's proposed mechanism of action. nih.gov

Future Directions and Emerging Research Avenues for 4 Isoxazol 3 Yl Aniline

The heterocyclic compound 4-(isoxazol-3-yl)aniline stands as a significant scaffold in medicinal chemistry and materials science. As research progresses, several key areas are emerging that promise to expand its utility and applicability. These future directions focus on enhancing its synthesis, exploring its chemical behavior, leveraging computational tools for intelligent design, and discovering novel applications in diverse scientific fields.

Q & A

Q. Key Conditions :

- Catalyst optimization (e.g., Pd/Cu ratios).

- Temperature control (reflux vs. room temperature).

- Solvent purity (anhydrous THF preferred for cross-coupling).

How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound analogs?

Advanced Research Question

Discrepancies often arise from isomeric forms or overlapping signals. Methodological approaches include:

- 2D NMR (COSY, HSQC) : Resolve aromatic proton assignments and confirm NH₂ group positions .

- IR spectroscopy : Differentiate carbonyl (C=O) vs. isoxazole ring vibrations (e.g., 1710 cm⁻¹ for ring CO vs. 1660 cm⁻¹ for alternative structures) .

- X-ray crystallography : Definitive confirmation of regiochemistry and hydrogen bonding patterns.

Example : In 4-arylazo-3,5-diaminoisoxazole derivatives, NMR δ6.1 (NH₂ singlet) and IR 1710 cm⁻¹ confirmed the correct isomer over alternatives .

What spectroscopic and analytical techniques are essential for characterizing this compound compounds?

Basic Research Question

- 1H NMR : Identifies NH₂ protons (δ5.5–6.5) and aromatic/isoxazole ring protons (δ7.2–8.0) .

- IR spectroscopy : Confirms isoxazole C=N (1600–1650 cm⁻¹) and NH₂ stretching (3300–3500 cm⁻¹).

- Elemental analysis : Validates purity by matching C/H/N percentages to theoretical values .

- Mass spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns.

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| 1H NMR | Structural confirmation | δ6.1 (NH₂), δ7.2–7.8 (aromatic) | |

| IR | Functional groups | 1710 cm⁻¹ (isoxazole C=N) | |

| Elemental Analysis | Purity | C: 62.1%, H: 4.3%, N: 18.9% |

What strategies optimize reaction yields in palladium-catalyzed syntheses of this compound derivatives?

Advanced Research Question

- Catalyst selection : Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in cross-coupling due to better stability .

- Solvent effects : Anhydrous THF minimizes side reactions vs. polar aprotic solvents.

- Temperature control : Lower temperatures (20°C) reduce decomposition of sensitive intermediates .

- Ligand-to-metal ratio : A 2:1 PPh₃:Pd ratio maximizes catalytic activity.

Data Insight : A 79.3% yield was achieved using 0.054 mmol Pd(PPh₃)₂Cl₂ and 0.1 mmol CuI in THF .

How do electronic effects of isoxazole substituents influence the reactivity of this compound in further functionalization?

Advanced Research Question

- Electron-withdrawing groups (EWGs) : Enhance electrophilic substitution at the aniline ring (e.g., nitration).

- Electron-donating groups (EDGs) : Facilitate nucleophilic aromatic substitution (e.g., bromination).

- Hammett analysis : Quantifies substituent effects on reaction rates. For example, –NO₂ (σₚ = 1.27) accelerates electrophilic attacks .

Case Study : 5-Nitro-substituted isoxazole derivatives showed faster amidation kinetics compared to methoxy analogs .

What computational methods predict the biological activity of this compound derivatives?

Advanced Research Question

- Molecular docking : Simulates binding affinity to targets like kinases or microbial enzymes.

- QSAR models : Correlate substituent properties (logP, polar surface area) with antimicrobial activity .

- DFT calculations : Predict regioselectivity in electrophilic substitution reactions.

Example : Derivatives with 4-methoxy groups exhibited higher predicted binding scores to fungal CYP51 in docking studies .

What impurities are common in this compound synthesis, and how are they controlled?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.